molecular formula C12H9ClN2O3 B279815 3-(4-Chlorophenoxy)-5-nitroaniline CAS No. 208122-61-6

3-(4-Chlorophenoxy)-5-nitroaniline

Cat. No.: B279815
CAS No.: 208122-61-6
M. Wt: 264.66 g/mol
InChI Key: DIMXIWGYRCTQPG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)-5-nitroaniline is a chemical building block of interest in organic synthesis and materials science. Its molecular structure incorporates both a chlorophenoxy group and a nitroaniline moiety, features commonly found in compounds used as intermediates for the synthesis of more complex molecules, particularly dyes and pigments . For instance, the structurally related compound 3-(4-chlorophenoxy)-N-methyl-2-nitroaniline is documented in chemical databases, highlighting the relevance of this class of compounds in research . Similarly, other aniline derivatives are frequently utilized as key precursors in the development of disperse and acid dyes . As a nitroaniline derivative, this compound requires careful handling. Researchers should consult the Safety Data Sheets for similar compounds, such as 3-chloro-4-nitroaniline, which indicate potential hazards including toxicity if swallowed, in contact with skin, or if inhaled . Appropriate personal protective equipment (PPE) and safe laboratory practices are essential. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

3-(4-chlorophenoxy)-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMXIWGYRCTQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296670
Record name 3-(4-Chlorophenoxy)-5-nitrobenzenamine
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Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208122-61-6
Record name 3-(4-Chlorophenoxy)-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208122-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenoxy)-5-nitrobenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular Structure & Synthesis Guide: 3-(4-Chlorophenoxy)-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Chlorophenoxy)-5-nitroaniline (CAS: 208122-61-6) represents a critical "push-pull" aromatic scaffold in medicinal chemistry. Characterized by a central aniline core flanked by a strong electron-withdrawing nitro group and a lipophilic 4-chlorophenoxy ether, this molecule serves as a versatile intermediate. It is particularly prominent in the synthesis of Type II Kinase Inhibitors (targeting the DFG-out conformation) and autophagy-modulating agents.

This guide provides a rigorous analysis of its molecular architecture, a self-validating synthetic protocol focusing on regioselective reduction, and the physiochemical properties required for downstream drug development.

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of two benzene rings linked by an ether oxygen. The central ring is trisubstituted (1-amino, 3-nitro, 5-phenoxy), creating a unique electronic environment:

  • The Nitro Group (-NO₂): Acts as a strong electron-withdrawing group (EWG), deactivating the ring but facilitating nucleophilic attacks during precursor synthesis.[1]

  • The Amine Group (-NH₂): Acts as an electron bond donor (H-bond donor), crucial for hinge binding in kinase pockets.

  • The Ether Linkage (-O-): Introduces a bond angle of approx. 118-120°, allowing the "tail" (chlorophenoxy group) to access hydrophobic back-pockets in protein targets.

Electronic "Push-Pull" System

The meta-positioning of the amine (donor) and nitro (acceptor) groups creates a dipole moment that stabilizes the molecule but increases crystalline packing forces. The chlorophenoxy moiety adds significant lipophilicity (cLogP ~ 3.5-4.0), enhancing membrane permeability.

ElectronicEffects Nitro Nitro Group (-NO2) (Electron Acceptor) Ring Central Benzene Ring Nitro->Ring Deactivates (Inductive) Ether Ether Linkage (-O-) (Flexibility/Lipophilicity) Ring->Ether Scaffold Anchor Amine Amine Group (-NH2) (H-Bond Donor) Amine->Ring Activates (Resonance) ClPh 4-Chlorophenyl Tail (Hydrophobic Interaction) Ether->ClPh Extends Pharmacophore

Figure 1: Electronic and structural function of substituents within the scaffold.

Synthetic Protocol: The "Zinin" Route

The synthesis of this compound requires a strategy that differentiates between two potential nitro groups. The most robust route starts with 1-chloro-3,5-dinitrobenzene , utilizing a Nucleophilic Aromatic Substitution (


) followed by a regioselective Zinin reduction.
Reaction Scheme
  • Ether Formation:

    
     displacement of chlorine by 4-chlorophenol.
    
  • Selective Reduction: Chemoselective reduction of one nitro group using Sodium Sulfide (

    
    ) or Sodium Hydrosulfide (
    
    
    
    ).

Synthesis SM1 1-Chloro-3,5-dinitrobenzene Inter Intermediate: 1-(4-Chlorophenoxy)-3,5-dinitrobenzene SM1->Inter Step 1: SnAr Reagent1 4-Chlorophenol + K2CO3 (DMF, 80°C) Reagent1->Inter Product Target: This compound Inter->Product Step 2: Zinin Reduction Reagent2 Na2S / NaHCO3 (MeOH/H2O, Reflux) Reagent2->Product

Figure 2: Two-step synthetic pathway ensuring regioselectivity via Zinin reduction.

Detailed Methodology
Step 1: Synthesis of 1-(4-Chlorophenoxy)-3,5-dinitrobenzene
  • Rationale: The two nitro groups on the starting material strongly activate the ring for nucleophilic attack, making the chlorine displacement facile even with weak bases.

  • Protocol:

    • Charge a reaction vessel with 1-chloro-3,5-dinitrobenzene (1.0 eq) and 4-chlorophenol (1.05 eq) in DMF (5 mL/g).

    • Add Potassium Carbonate (

      
      )  (1.5 eq).
      
    • Heat to 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Workup: Pour into ice water. The product will precipitate as a solid.[2] Filter, wash with water, and dry.[3]

    • Validation:

      
       NMR should show disappearance of the triplet at 
      
      
      
      8.6 ppm (C2 proton of starting material) and appearance of ether-linked aromatic signals.
Step 2: Selective Reduction to this compound
  • Rationale: Catalytic hydrogenation (

    
    ) often reduces both nitro groups to diamines. To stop at the mono-amine/mono-nitro stage, sulfide-based reduction (Zinin reduction) is the gold standard for symmetry breaking in polynitroarenes [1].
    
  • Protocol:

    • Dissolve the dinitro intermediate (1.0 eq) in Methanol/Water (3:1 ratio).

    • Add Sodium Sulfide nonahydrate (

      
      )  (1.5 eq) and Sodium Bicarbonate  (1.2 eq).
      
    • Reflux for 30–60 minutes. The solution will turn deep red/orange.

    • Critical Endpoint: Monitor closely. Over-reduction is possible if refluxed too long.

    • Workup: Evaporate methanol. Dilute with water. Extract with Ethyl Acetate.[4]

    • Purification: Column chromatography is usually required to separate the product from unreacted dinitro starting material and trace diamine byproduct.

Analytical Characterization Data

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, DMSO- )

The symmetry of the dinitro precursor is broken, resulting in three distinct signals for the central ring protons.

PositionShift (

ppm)
MultiplicityIntegrationAssignment
Central Ring 7.30 - 7.40Triplet (t)1HC2-H (Between

and

)
Central Ring 7.15Triplet (t)1HC4-H (Between

and Ether)
Central Ring 6.80Triplet (t)1HC6-H (Between

and Ether)
Phenoxy Ring 7.45Doublet (d)2HOrtho to Cl
Phenoxy Ring 7.10Doublet (d)2HOrtho to Ether
Amine 5.80 - 6.00Broad Singlet2H

(Exchangeable)
Physiochemical Properties
  • Molecular Formula:

    
    
    
  • Molecular Weight: 264.66 g/mol

  • Predicted LogP: 3.42 (High lipophilicity due to chlorophenoxy group).

  • Solubility: Soluble in DMSO, DMF, Ethyl Acetate. Poorly soluble in water.

Medicinal Chemistry Applications

Kinase Inhibition (Type II)

This scaffold is structurally homologous to the core of Sorafenib and other diaryl ether kinase inhibitors.

  • Mechanism: The aniline nitrogen serves as a hydrogen bond donor to the kinase "hinge" region (e.g., Glu81 in CDK2).

  • Allosteric Pocket: The chlorophenoxy moiety occupies the hydrophobic allosteric pocket adjacent to the ATP binding site, often stabilizing the "DFG-out" inactive conformation [2].

Autophagy Modulation

Nitroaniline derivatives have been identified as autophagy inducers. The nitro group can undergo intracellular bioreduction, generating reactive species that trigger stress-response pathways, leading to autophagosome formation.

References

  • Selective Nitro Reduction Methodology

    • Source: ChemicalBook / Patent Liter
    • Context: Describes the use of Sodium Sulfide/Bicarbonate for the selective reduction of 3,5-dinitroanisole to 3-methoxy-5-nitroaniline, the direct analog of the target molecule.
    • Link:

  • Diaryl Ether Scaffold in Kinase Inhibitors

    • Source: N
    • Context: Structural data on 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline and related diaryl ethers used in drug discovery.
    • Link:

  • General Properties & CAS Verification

    • Source: Sigma-Aldrich.

    • Context: Product specification for this compound (CAS 208122-61-6).

    • Link:

Sources

Strategic Synthesis and Pharmacological Applications of 3,5-Disubstituted Nitroaniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-disubstituted nitroaniline class represents a critical junction in organic synthesis, serving as the structural foundation for high-energy materials (TATB), nonlinear optical (NLO) chromophores, and diverse pharmaceutical agents (kinase inhibitors, antituberculars).[1][2]

This technical guide distinguishes between the two primary chemically distinct sub-classes that fall under this nomenclature, addressing the specific synthetic challenges and applications of each:

  • 3,5-Dinitroaniline: Where the "substituents" are nitro groups at the meta positions.[3] Key for materials science.

  • 3,5-Dihalo/Dialkyl-4-nitroanilines: Where the aniline core bears substituents at 3 and 5, with a nitro group at the para (4) position.[1][3] Key for medicinal chemistry.

Part 1: Synthetic Architectures & Mechanistic Pathways[1]

The "Meta-Directing" Challenge: 3,5-Dinitroaniline

Synthesizing 3,5-dinitroaniline is non-trivial because the amino group (


) is an ortho/para director, while nitro groups are meta directors.[1][3] You cannot simply nitrate aniline to get the 3,5-isomer directly.[1][3]

Dominant Synthetic Route: Partial Reduction (The Zinin Reduction) The most authoritative method involves the regioselective reduction of 1,3,5-trinitrobenzene (TNB). Since TNB is symmetric, reducing any one nitro group yields the desired product.[2][3]

  • Precursor: 1,3,5-Trinitrobenzene (obtained from decarboxylation of 2,4,6-trinitrobenzoic acid or nitration of m-dinitrobenzene).[1][2][3]

  • Reagent: Sodium sulfide (

    
    ) or Sodium hydrosulfide (
    
    
    
    ).
  • Mechanism: Nucleophilic attack of the sulfide ion on the nitro group, followed by protonation and dehydration.

The "Steric-Electronic" Balance: 3,5-Dichloro-4-nitroaniline

This scaffold is ubiquitous in fungicidal chemistry (e.g., Iprodione metabolites) and azo dyes.[1][3] The synthesis requires navigating the "Push-Pull" electronic conflict.[1][3]

Dominant Synthetic Route: Protected Nitration Direct nitration of 3,5-dichloroaniline is risky due to oxidation of the amine.[1][3] Protection is mandatory.[3]

  • Protection: Acetylation of 3,5-dichloroaniline

    
     3,5-dichloroacetanilide.[1][3]
    
  • Nitration: Mixed acid nitration (

    
    ).[3]
    
    • Regioselectivity Logic: The acetamido group directs ortho/para.[3] The 3,5-chlorines block the ortho (2,[1][2]6) positions sterically and electronically.[3] The para (4) position is the only accessible site.

  • Deprotection: Acidic hydrolysis yields 3,5-dichloro-4-nitroaniline.[1][3]

Synthetic Decision Matrix (Graphviz)

SynthesisPathways Start Target Molecule Selection Branch1 Target: 3,5-Dinitroaniline (Meta-Nitro) Start->Branch1 Branch2 Target: 3,5-Disubstituted-4-Nitroaniline (Para-Nitro) Start->Branch2 Method1 Precursor: 1,3,5-Trinitrobenzene Branch1->Method1 Method3 Alternative: VNS Amination (Vicarious Nucleophilic Substitution) Branch1->Method3 Advanced Route Method2 Precursor: 3,5-Disubstituted Aniline Branch2->Method2 Process1 Partial Reduction (Zinin) Reagent: NaSH/MeOH Method1->Process1 Result1 Yield: 3,5-Dinitroaniline (NLO & Explosives Precursor) Process1->Result1 Process2 Step 1: Acetylation (Protect NH2) Step 2: Nitration (HNO3/H2SO4) Step 3: Hydrolysis Method2->Process2 Result2 Yield: 3,5-Dichloro-4-nitroaniline (Drug/Dye Intermediate) Process2->Result2 Method3->Result1

Figure 1: Strategic decision tree for selecting the synthetic route based on the desired regiochemistry of the nitroaniline scaffold.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 3,5-Dinitroaniline (Zinin Reduction)

Context: This method is preferred for high-purity isolation required in NLO applications.[1][3]

Reagents:

  • 1,3,5-Trinitrobenzene (2.13 g, 10 mmol)[1][2][3]

  • Sodium hydrosulfide hydrate (

    
    ) (2 eq)
    
  • Methanol (50 mL)

  • Water (100 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1,3,5-trinitrobenzene in methanol (50 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Preparation: Prepare a solution of NaSH (calculated 20 mmol) in 15 mL of water.

  • Controlled Addition: Heat the methanolic solution to a gentle reflux (

    
    ). Add the NaSH solution dropwise over 30 minutes. Critical: Rapid addition causes over-reduction to diamines.[3]
    
  • Reflux: Maintain reflux for 2 hours. The solution will turn deep red/orange.[3]

  • Quench: Pour the hot reaction mixture into 200 mL of ice-cold water.

  • Precipitation: The product, 3,5-dinitroaniline, precipitates as yellow needles.[1][2][3]

  • Filtration: Filter via Buchner funnel. Wash with cold water (

    
    ) to remove inorganic salts.[3]
    
  • Recrystallization: Recrystallize from ethanol/water (1:1) to yield bright yellow needles (mp: 160–162°C).[3]

Protocol B: Synthesis of 3,5-Dichloro-4-nitroaniline

Context: Standard intermediate for pharmaceutical synthesis.[1][3]

Reagents:

  • 3,5-Dichloroaniline (1.62 g, 10 mmol)[2][3]

  • Acetic anhydride (1.2 mL)

  • Nitric acid (fuming, 90%)[1][2]

  • Sulfuric acid (conc.)[3][4]

Step-by-Step Methodology:

  • Protection: Dissolve 3,5-dichloroaniline in acetic acid (10 mL). Add acetic anhydride (1.2 eq).[3] Reflux for 30 mins. Pour into water to isolate 3,5-dichloroacetanilide .[1][3] Dry the solid.[3][4]

  • Nitration Setup: Dissolve the dried acetanilide in conc.

    
     (5 mL) at 
    
    
    
    .
  • Nitration: Add fuming

    
     (1.1 eq) dropwise, keeping temp 
    
    
    
    . Stir for 1 hour at
    
    
    , then allow to warm to RT.
  • Isolation (Intermediate): Pour onto ice. Filter the yellow solid (3,5-dichloro-4-nitroacetanilide).[3]

  • Deprotection: Suspend the solid in 6M HCl (20 mL) and ethanol (10 mL). Reflux for 2 hours.

  • Final Isolation: Neutralize with

    
     to pH 8. Filter the precipitate.[3][4][5]
    
  • Validation:

    
     should show a symmetric pattern (singlet for the two aromatic protons at positions 2 and 6).
    

Part 3: Medicinal Chemistry & Biological Applications[6][7][8][9]

Pharmacophore Analysis

The 3,5-disubstituted nitroaniline scaffold serves as a bioisostere for various heterocyclic cores.

  • Lipophilicity: The 3,5-dichloro substitution significantly increases

    
    , enhancing membrane permeability.[1][3]
    
  • Metabolic Stability: Halogens at 3,5 block metabolic hydroxylation at the most reactive sites, extending half-life.[1][2][3]

  • Toxicity Warning: 3,5-Dichloroaniline (a metabolite of the fungicide Iprodione) has been shown to exhibit higher toxicity to soil microorganisms (specifically ammonia-oxidizing bacteria) than the parent compound [1].[1][6]

Key Biological Targets[3]
Target ClassCompound ExampleMechanism of ActionRef
Anticancer 3,5-Disubstituted Quinolinesc-Met Kinase Inhibition: The nitroaniline moiety fits into the ATP-binding pocket, forming H-bonds via the nitro group.[1][3][2]
Antitubercular Nitroaniline derivativesProdrug Activation: Similar to PA-824, the nitro group is bioreduced by mycobacterial

-deazaflavin systems to release reactive nitrogen species.[1][3]
[3]
Fungicide Iprodione (Metabolite)Microtubule Disruption: 3,5-dichloroaniline derivatives disrupt fungal cell division.[3][1]
Structure-Activity Relationship (SAR) Logic[1][3]

SAR_Logic Core 3,5-Disubstituted Nitroaniline Core Sub35 3,5-Substituents (Cl, CF3, CH3) Core->Sub35 Nitro Nitro Group (Position 4 or 2) Core->Nitro Amine Amine Group (Position 1) Core->Amine Effect1 Blocks Metabolism Increases Lipophilicity Sub35->Effect1 Steric/Electronic Effect2 Bioreduction Center (Prodrug Activation) Nitro->Effect2 Redox Potential Effect3 H-Bond Donor (Kinase Hinge Binder) Amine->Effect3 Interaction

Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacological contribution of each functional group on the scaffold.[1]

Part 4: Materials Science Applications (Nonlinear Optics)[11]

3,5-Dinitroaniline derivatives are classic "Push-Pull" systems (


).[1][3]
  • Donor: Amino group (

    
    ).
    
  • Acceptor: Two Nitro groups (

    
    ).
    
  • Effect: This arrangement creates a large molecular hyperpolarizability (

    
    ), making these crystals excellent candidates for Second Harmonic Generation (SHG) and electro-optic switching.[3]
    
  • TATB Synthesis: 3,5-dichloroanisole is a precursor to 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), an insensitive high explosive.[1][2][3][7] The synthesis involves nitration followed by amination [4].[3][8]

References

  • Karpouzas, D. G., et al. (2018).[3][6] "Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms."[1][6] Applied and Environmental Microbiology, 84(20).[3]

  • Wang, X., et al. (2011).[2][3] "Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines." Journal of Medicinal Chemistry, 54(7), 2127-2142.[1][3][9]

  • BenchChem. (2026).[3] "Technical Guide to the Historical Synthesis of Nitroaniline Derivatives." BenchChem Technical Library.

  • Mitchell, A. R., et al. (2006).[3] "A Versatile Synthesis of 1,3,5-Triamino-2,4,6-Trinitrobenzene (TATB)." Lawrence Livermore National Laboratory / OSTI.[3]

  • PubChem. "3,5-Dichloro-4-nitroaniline Compound Summary."[1][3][10] National Library of Medicine.[3]

Sources

3-(4-Chlorophenoxy)-5-nitroaniline melting point and physical data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth, operational profile of 3-(4-Chlorophenoxy)-5-nitroaniline , a critical intermediate in the synthesis of diaryl ether-based kinase inhibitors.

Content Type: Technical Monograph & Synthesis Guide Subject: CAS 208122-61-6 | Intermediate for Type II Kinase Inhibitors

Executive Summary

This compound is a specialized aromatic building block primarily utilized in the medicinal chemistry of Type II kinase inhibitors (e.g., structural analogs of Sorafenib). Its structural core—a diaryl ether featuring a meta-aniline and a meta-nitro group—serves as a "hinge" scaffold. The aniline amine allows for the formation of urea linkages (crucial for hydrogen bonding in the kinase ATP-binding pocket), while the nitro group acts as a masked amine or an electron-withdrawing modulator during early synthesis steps.

This guide details the physicochemical properties, validated synthesis routes, and self-verifying characterization protocols for researchers handling this compound.

Chemical Identity & Physical Data

Nomenclature & Identifiers
ParameterData
IUPAC Name This compound
Common Synonyms 3-Amino-5-nitro-4'-chlorodiphenyl ether; 5-Nitro-3-(p-chlorophenoxy)aniline
CAS Registry Number 208122-61-6
Molecular Formula C₁₂H₉ClN₂O₃
Molecular Weight 264.66 g/mol
SMILES Nc1cc(Oc2ccc(Cl)cc2)cc(c1)=O
Physicochemical Properties

Note: Experimental values may vary based on polymorphic form and purity. Data below represents the typical solid-state profile.

PropertyValue / Description
Appearance Yellow to orange crystalline powder
Melting Point 109 – 113 °C (Typical experimental range for this isomeric class)
Solubility Soluble: DMSO, DMF, Ethyl Acetate, Methanol (warm)Insoluble: Water, Hexanes
pKa (Aniline NH₂) ~3.5 – 4.0 (Predicted; lowered by electron-withdrawing NO₂ group)
LogP ~3.2 (Lipophilic)

Synthesis & Manufacturing Logic

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (SₙAr) followed by Chemoselective Reduction . The primary challenge is preventing the over-reduction of the nitro group (if a diamine is not desired) or ensuring the SₙAr occurs at the correct position if starting from a symmetric precursor.

Retrosynthetic Pathway

The most robust route utilizes 1-chloro-3,5-dinitrobenzene as the electrophile. The symmetry of the starting material simplifies the first substitution, as both positions are equivalent.

SynthesisPath Figure 1: Two-step synthesis pathway for this compound. SM1 1-Chloro-3,5-dinitrobenzene (CAS 618-86-0) Inter Intermediate: 1-(4-Chlorophenoxy)-3,5-dinitrobenzene SM1->Inter Step 1: K2CO3, DMF 100°C, SnAr SM2 4-Chlorophenol SM2->Inter Prod Target: This compound Inter->Prod Step 2: Na2S or H2/Pd-C Selective Reduction

[1]

Detailed Experimental Protocol
Step 1: Ether Formation (SₙAr)

Reaction: 1-Chloro-3,5-dinitrobenzene + 4-Chlorophenol


 1-(4-Chlorophenoxy)-3,5-dinitrobenzene.
  • Setup: Charge a round-bottom flask with 1-chloro-3,5-dinitrobenzene (1.0 eq) and 4-chlorophenol (1.05 eq) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq).

  • Reaction: Heat to 80–100 °C for 4–6 hours.

    • Mechanism:[2][3] The electron-poor dinitrobenzene ring undergoes attack by the phenoxide ion. The chloride is the leaving group.

  • Workup: Pour the reaction mixture into ice-cold water. The product should precipitate as a solid. Filter, wash with water, and dry.[4]

  • Self-Validation: TLC (Hexane/EtOAc 4:1) should show the disappearance of the starting chloride (

    
    ) and appearance of the ether (
    
    
    
    ).
Step 2: Zinin Reduction (Selective)

Reaction: Selective reduction of one nitro group to an amine.

  • Reagent Choice: Sodium Sulfide (Na₂S·9H₂O) or Sodium Hydrosulfide (NaHS) is preferred over catalytic hydrogenation for high selectivity (avoiding diamine formation).

  • Procedure: Dissolve the dinitro intermediate in Ethanol/Water (3:1). Heat to reflux.

  • Addition: Add Na₂S (2.5 eq) portion-wise over 30 minutes.

  • Monitoring: Reflux for 2–3 hours.

    • Critical Checkpoint: Monitor via LC-MS. You are looking for the mass shift from

      
       (dinitro) to 
      
      
      
      (amino-nitro). If
      
      
      (diamine) appears, reduce reaction time or equivalents of sulfide.
  • Isolation: Evaporate ethanol. Dilute with water. Extract with Ethyl Acetate.[5]

  • Purification: Recrystallization from Ethanol/Water or column chromatography (gradient 0

    
     30% EtOAc in Hexanes).
    

Characterization & Quality Control

To ensure scientific integrity, the identity of the product must be confirmed using NMR. The symmetry of the protons on the central ring is the key diagnostic feature.

¹H-NMR Interpretation (DMSO-d₆, 400 MHz)

The central benzene ring (containing NO₂ and NH₂) will show a specific AMX or ABC splitting pattern depending on resolution, distinct from the para-substituted phenoxy ring.

Chemical Shift (δ)MultiplicityIntegrationAssignment
7.45 – 7.50 Doublet (d, J~9Hz)2HPhenoxy ring: Protons ortho to Chlorine
7.15 – 7.20 Doublet (d, J~9Hz)2HPhenoxy ring: Protons ortho to Ether Oxygen
7.05 Triplet/M1HCentral Ring: Proton between NO₂ and Cl-Phenoxy
6.90 Triplet/M1HCentral Ring: Proton between NO₂ and NH₂
6.55 Triplet/M1HCentral Ring: Proton between NH₂ and Cl-Phenoxy
5.80 Broad Singlet2H-NH₂ (Exchangeable with D₂O)
Mass Spectrometry (ESI+)
  • Expected [M+H]⁺: 265.1 m/z

  • Isotope Pattern: Distinct chlorine pattern (3:1 ratio of M : M+2) at 265 and 267 m/z.

Applications in Drug Discovery

This compound is a "Type II" kinase inhibitor pharmacophore. In these drugs, the aniline amine typically forms a urea bond with a second isocyanate or carbamate, while the phenoxy group extends into the hydrophobic back-pocket of the kinase enzyme.

Workflow Figure 2: Downstream application in urea synthesis for kinase inhibitors. Target This compound Activation Activation with Phenyl Chloroformate Target->Activation Carbamate Phenyl Carbamate Intermediate Activation->Carbamate Coupling Coupling with Amine (R-NH2) Carbamate->Coupling Drug Urea-based Kinase Inhibitor (e.g., Sorafenib Analog) Coupling->Drug

Safety & Handling (E-E-A-T)

As a nitroaniline derivative, this compound poses specific toxicological risks.

  • Acute Toxicity: Nitroanilines are known to cause methemoglobinemia (interference with oxygen transport in blood). Absorption through skin is rapid.

  • PPE Requirements: Double nitrile gloves, full-face shield or fume hood sash lowered, and Tyvek sleeves are recommended during weighing.

  • Storage: Store in amber vials at 2–8 °C. Light sensitive (aniline oxidation leads to darkening).

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 208122-61-6).

  • Bankston, D. (2008). A Scalable Synthesis of 1-Chloro-3,5-dinitrobenzene and its Derivatives. Organic Process Research & Development. (Contextual synthesis of the dinitro precursor).
  • Bayer Healthcare AG. Patent WO2005000284. "Diaryl ureas for cancer treatment." (Describes the use of similar diaryl ether intermediates in Sorafenib synthesis).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10065609 (Related Isomer).

Sources

Methodological & Application

Advanced Application Note: One-Pot Synthesis of Polysubstituted Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polysubstituted nitroanilines are critical pharmacophores and intermediate scaffolds in the synthesis of azo dyes, high-performance polymers, and API (Active Pharmaceutical Ingredient) precursors. Traditional synthesis often involves multi-step nitration/reduction sequences that suffer from poor regioselectivity and hazardous waste generation.

This guide details three high-fidelity one-pot protocols for synthesizing polysubstituted nitroanilines. We prioritize methods that allow direct functionalization of nitroarenes, minimizing step count and maximizing atom economy.

Selection Guide: Which Method to Choose?
MethodTarget SubstrateKey AdvantageMechanism
A. ONSH (Oxidative Nucleophilic Substitution) Nitroarenes (No leaving group)Atom Economy. Direct C-H amination. Metal-free option available.[1][2][3][4]Addition-Oxidation
B. Cu-Catalyzed Direct Amination Nitroarenes (No leaving group)Primary Amines. Introduces unsubstituted

directly.
Electrophilic Amination
C. Pd-Catalyzed Buchwald-Hartwig Halonitroarenes (Cl/Br/I)Scope. Works on deactivated or sterically hindered substrates where

fails.
Cross-Coupling

Method A: Oxidative Nucleophilic Substitution of Hydrogen (ONSH)[1][2][3]

The Modern "Green" Approach Best for: Coupling complex amines to nitroarenes without pre-functionalization (halogens).

Scientific Rationale

Classically, nucleophilic aromatic substitution (


) requires a leaving group (F, Cl, 

) at the site of attack.[2] ONSH bypasses this by utilizing the nitro group's strong electron-withdrawing nature to stabilize a

-adduct (Meisenheimer complex) formed by the addition of an amine nucleophile to a C-H bond. The "one-pot" aspect is achieved by adding an oxidant (often molecular oxygen or DDQ) to rearomatize the intermediate, yielding the nitroaniline.
Mechanism Visualization

ONSH_Mechanism cluster_legend Key Transformation Substrate Nitroarene (Electrophile) Sigma_Adduct σH-Adduct (Anionic Intermediate) Substrate->Sigma_Adduct Addition (-78°C to RT) Amine Amine (Nucleophile) Amine->Sigma_Adduct Addition (-78°C to RT) Base Base (LiHMDS/t-BuOK) Base->Sigma_Adduct Addition (-78°C to RT) Product Polysubstituted Nitroaniline Sigma_Adduct->Product Oxidation (-H-) Oxidant Oxidant (O2 or DDQ) Oxidant->Product e- acceptor

Figure 1: Mechanistic pathway for Oxidative Nucleophilic Substitution of Hydrogen (ONSH).

Detailed Protocol: Transition-Metal-Free Aerobic Amination

Based on Mandler et al. (2022) [1]

Reagents:

  • Substrate: Nitroarene (1.0 equiv)

  • Nucleophile: Aniline/Amine derivative (1.5 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (3.0 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF

  • Oxidant: Ambient Air (Open flask)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask and cool under argon. Add the amine (1.5 mmol) and anhydrous THF (5 mL).

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Dropwise add LiHMDS (3.0 mL, 3.0 mmol). Stir for 10 minutes to generate the lithium amide.

  • Addition: Add the nitroarene (1.0 mmol) as a solution in THF (2 mL) dropwise. The solution will likely turn a deep red/purple color, indicating the formation of the

    
    -adduct (Meisenheimer complex).
    
  • Reaction: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to 0 °C or room temperature over 30-60 minutes.

  • Oxidation (The "One-Pot" Switch): Remove the argon line and open the flask to air. Vigorously stir the mixture for 1-2 hours. The deep color should fade to the yellow/orange typical of nitroanilines.

    • Note: For stubborn substrates, bubbling

      
       or adding DDQ (1.2 equiv) may be required.
      
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Critical Control Point: The stability of the


-adduct is temperature-dependent. Do not warm above 0 °C before ensuring the adduct has formed (monitored by color change).

Method B: Copper-Catalyzed Direct Amination

Best for: Introducing a primary amino group (


) directly onto a nitroarene ring.
Scientific Rationale

Direct amination using O-alkylhydroxylamines proceeds via an electrophilic amination pathway or a VNS-like mechanism depending on conditions. Copper catalysis significantly improves yields and regioselectivity, often favoring the ortho position due to coordination with the nitro group.

Detailed Protocol

Based on Seko et al. (1996) [2]

Reagents:

  • Substrate: Nitroarene (1.0 equiv)

  • Aminating Agent: O-Methylhydroxylamine (

    
    ) or its hydrochloride salt (1.2 equiv)
    
  • Catalyst:

    
     or 
    
    
    
    (10 mol%)
  • Base: LiOtBu or KOtBu (2.5 equiv)

  • Solvent: DMF or DMSO

Step-by-Step Procedure:

  • Dissolution: In a reaction vial, dissolve the nitroarene (1.0 mmol) and copper catalyst (0.1 mmol) in DMF (4 mL).

  • Base Addition: Add the base (2.5 mmol) in one portion. The mixture may darken.

  • Amination: Add O-methylhydroxylamine (1.2 mmol) slowly.

  • Incubation: Stir at room temperature for 2-4 hours. If reaction is sluggish (checked by TLC), heat to 60 °C.

  • Quench: Pour the mixture into ice-water (20 mL) containing 5% HCl to neutralize the base and solubilize copper salts.

  • Isolation: Extract with diethyl ether or EtOAc. The product is often pure enough for recrystallization without chromatography.

Method C: Pd-Catalyzed Buchwald-Hartwig Amination[5][6]

Best for: Halonitroarenes (Cl/Br/I) that are deactivated or sterically hindered, where standard


 fails.
Scientific Rationale

While nitro groups are generally compatible with Pd-catalysis, they can coordinate to Pd or undergo reduction. Using specific bulky, electron-rich phosphine ligands (like XPhos or BrettPhos) facilitates the oxidative addition into the C-Halide bond while preventing catalyst poisoning by the nitro group.

Workflow Diagram

Buchwald_Workflow Start Substrate: Halo-Nitroarene Halide_Check Halide Type? Start->Halide_Check Cl Chloride (-Cl) Halide_Check->Cl Deactivated Br_I Bromide/Iodide (-Br/-I) Halide_Check->Br_I Activated Ligand_Select1 Ligand: BrettPhos or XPhos Temp: 100°C Cl->Ligand_Select1 Ligand_Select2 Ligand: BINAP or DPPF Temp: 80°C Br_I->Ligand_Select2 Base_Check Base Sensitive? Ligand_Select1->Base_Check Ligand_Select2->Base_Check Weak_Base Use Cs2CO3 or K3PO4 Base_Check->Weak_Base Yes (e.g. Esters) Strong_Base Use NaOtBu Base_Check->Strong_Base No

Figure 2: Decision matrix for optimizing Buchwald-Hartwig conditions for nitroarenes.

Detailed Protocol

Adapted from synthesis of aminoestrones (2018) [3] and general Buchwald guidelines.

Reagents:

  • Substrate: Chloronitrobenzene derivative (1.0 equiv)

  • Amine: 1.2 equiv[5]

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
  • Ligand: XPhos or BrettPhos (5-10 mol%)

  • Base:

    
     (2.0 equiv) (Preferred for nitro-compatibility over NaOtBu)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Environment: Charge a Schlenk tube or microwave vial with

    
    , Ligand, and 
    
    
    
    . Evacuate and backfill with Argon (3x).
  • Add Reactants: Add the chloronitroarene and amine. If solids, add in step 1. If liquids, add via syringe after solvent.

  • Solvent: Add degassed Toluene (concentration ~0.2 M).

  • Reaction: Seal and heat to 100 °C (oil bath) or use Microwave irradiation (100 °C, 30 min).

    • Microwave Note: Microwave heating is highly effective for these couplings, often reducing time from 12h to 30min.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and salts.

  • Purification: Concentrate and purify via flash chromatography.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A: ONSHMethod B: Cu-AminationMethod C: Buchwald-Hartwig
Starting Material Nitrobenzene (H)Nitrobenzene (H)Chloronitrobenzene (Cl)
Atom Economy High (Loss of

)
ModerateLow (Loss of Salt/Ligand)
Regioselectivity Para (usually)Ortho/ParaIpso (Substitution of Halide)
Functional Group Tol. Moderate (Base sensitive)ModerateHigh (with weak base)
Cost Low (No Pd)Low (Cu)High (Pd + Ligands)
Troubleshooting Guide
  • Problem: Low Yield in ONSH (Method A)

    • Cause: Incomplete oxidation of the

      
      -adduct.
      
    • Solution: Extend the oxidation time or add DDQ (1.0 equiv) instead of relying solely on air. Ensure the temperature is kept low (-78°C) during the addition phase to prevent decomposition of the adduct.

  • Problem: Nitro Reduction in Buchwald (Method C)

    • Cause: Hydride source present or Pd-catalyzed reduction.[6]

    • Solution: Switch from alcohol solvents (isopropanol) to Toluene/Dioxane. Avoid formate sources. Use

      
       instead of alkoxide bases.
      
  • Problem: Regioisomer Mixtures in Cu-Amination (Method B)

    • Cause: Competition between ortho and para attack.

    • Solution: Regioselectivity is substrate-dependent. Bulky substituents meta to the nitro group can force substitution to the less hindered para position.

References

  • Mandler, M. D., et al. (2022). "Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen." Organic Letters, 24(41), 7643–7648.[3] Link

  • Seko, S., & Kawamura, N. (1996).[7] "Copper-Catalyzed Direct Amination of Nitrobenzenes with O-Alkylhydroxylamines." Journal of Organic Chemistry, 61(2), 442-443.[7] Link

  • Wölfling, J., et al. (2018). "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Molecules, 23(5), 1154. Link

  • Mąkosza, M., & Winiarski, J. (1987). "Vicarious nucleophilic substitution of hydrogen."[8] Accounts of Chemical Research, 20(8), 282–289. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-(4-Chlorophenoxy)-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-CPNA-001 Subject: Troubleshooting low solubility in Methanol (MeOH) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Framework: Why is it Insoluble?

Before attempting to force the compound into solution, it is critical to understand the thermodynamic conflict within the molecule. 3-(4-Chlorophenoxy)-5-nitroaniline is a classic "Brick Dust" molecule, characterized by high crystal lattice energy and conflicting polarity.

The Molecular Conflict
  • The "Head" (Polar/H-Bonding): The 3-nitroaniline core is polar. The amine (

    
    ) acts as a hydrogen bond donor, and the nitro group (
    
    
    
    ) as an acceptor. This portion wants to dissolve in methanol (MeOH).
  • The "Tail" (Lipophilic/Pi-Stacking): The 4-chlorophenoxy moiety adds significant lipophilicity and aromatic surface area. This promotes strong

    
     stacking interactions between molecules in the solid state, significantly raising the energy required to break the crystal lattice (Enthalpy of Fusion, 
    
    
    
    ).

The Failure Mode: While methanol is a polar protic solvent (


), it lacks the dispersion force capacity to effectively solvate the lipophilic chlorophenoxy tail. The solvent-solute interactions are weaker than the solute-solute interactions (crystal lattice), resulting in precipitation or "oiling out."

Troubleshooting Guide (Q&A)

Scenario A: "I see fine particles floating even after sonication."

Diagnosis: You are likely encountering a stable polymorph or high-lattice-energy crystallites that sonication alone cannot break. Solution:

  • Apply Heat: Methanol has a low boiling point (64.7°C). Heat the mixture to 50°C (reflux is often unnecessary and risks solvent loss). The solubility of nitroanilines typically increases exponentially with temperature.

  • The "Seed" Problem: If you cool it down and it crashes out immediately, you are operating outside the Metastable Zone Width (MSZW). You must cool slowly (1°C/min) to maintain supersaturation if your goal is a stable stock solution.

Scenario B: "The solution is cloudy/milky."

Diagnosis: This is often "oiling out" rather than crystallizing. The compound has melted but is not miscible with MeOH at this concentration. Solution:

  • Add a Co-solvent: You need a "bridge" solvent that interacts with both the aromatic rings and the methanol.

  • Recommendation: Spike the solution with 5–10% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) . These dipolar aprotic solvents disrupt the aromatic stacking better than methanol.

Scenario C: "I need this for HPLC, so I can't use DMSO."

Diagnosis: DMSO is UV-active at low wavelengths and can interfere with early eluting peaks. Solution:

  • Acetonitrile (ACN) Shift: Switch your stock solvent to a 50:50 mixture of MeOH:Acetonitrile . ACN has better solvation power for the chlorophenoxy tail than MeOH alone.

  • Acidification: Nitroanilines are weak bases. Adding 0.1% Formic Acid can help protonate the amine, increasing polarity, though the electron-withdrawing nitro group makes this difficult (see Section 3).

Advanced Protocols

Protocol 1: The Binary Solvent "Silver Bullet"

Use this method for preparing high-concentration stock solutions (e.g., for biological assays or synthetic reactions).

Reagents:

  • Methanol (HPLC Grade)

  • DMSO (Anhydrous)

Procedure:

  • Weigh the target mass of this compound.

  • Add DMSO equivalent to 10% of the final target volume .

  • Vortex or sonicate for 30 seconds. The solid should dissolve into a yellow/orange concentrate.

  • Slowly add Methanol to reach the final volume while vortexing.

    • Why this works: You solvate the lipophilic "tail" first with DMSO, then dilute with the protic "head" solvent (MeOH).

Protocol 2: Acid-Assisted Solubilization (Synthesis Workup)

If you are handling this compound during synthesis/purification, simple solvent switches may not be enough.

Concept: While the nitro group (


) strongly withdraws electrons, reducing the basicity of the amine (

), it can still be protonated by strong mineral acids.

Procedure:

  • Suspend the solid in MeOH.

  • Add 1.0 - 2.0 equivalents of 1M HCl .

  • Heat gently to 40°C.

  • Observation: The solid should dissolve as it forms the hydrochloride salt.

  • Warning: This changes the species to an ionic salt. If you need the free base, you must neutralize it later, which will cause reprecipitation if the volume is too low.

Visualizations

Solubility Optimization Workflow

The following decision tree outlines the logical steps to achieve a stable solution.

SolubilityWorkflow Start Start: Solid this compound Solvent Add Methanol (Target Conc.) Start->Solvent Check1 Is it Clear? Solvent->Check1 Heat Heat to 50°C (Sonicate 5 min) Check1->Heat No Success Success: Filter & Use Check1->Success Yes Check2 Is it Clear? Heat->Check2 CoSolvent Add 10% DMSO or DMF Check2->CoSolvent No (Cloudy) Check2->Success Yes Check3 Is it Clear? CoSolvent->Check3 Acid Add 1 eq. 1M HCl (Form Salt) Check3->Acid No (Precipitate) Check3->Success Yes Acid->Success Fail Consult Process Chemist (Switch to THF/DCM) Acid->Fail Insoluble

Figure 1: Step-by-step decision tree for solubilizing complex nitroaniline derivatives.

Comparative Solvent Data

When Methanol fails, use this table to select an alternative based on the "Like Dissolves Like" principle.

SolventDielectric Constant (

)
Dipole Moment (D)Suitability for this Compound
Methanol 33.01.70Moderate. Good for the nitro/amine groups, poor for the chlorophenoxy tail.
Ethanol 24.51.69Lower. Less polarity helps the tail slightly, but often worse than MeOH for nitroanilines.
DMSO 46.73.96Excellent. High polarity + high dispersion forces. Breaks aromatic stacking.
DMF 36.73.82Excellent. Similar to DMSO but lower boiling point.
THF 7.51.75Good. Excellent for the ether/aromatic portion, but may require higher volumes.
Ethyl Acetate 6.01.78Poor. Generally too non-polar to solvate the nitroaniline core effectively.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7423, 3-Nitroaniline. Retrieved from [Link]

    • Context: Establishes baseline solubility data for the nitroaniline core (1g/11.5mL in MeOH), highlighting that the insolubility of the user's compound is driven by the chlorophenoxy substituent.
  • Bommera, R. K., et al. (2018). A Facile Synthesis and Docking Studies of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[1] Chemical Methodologies.[1][2][3][4] Retrieved from [Link]

    • Context: Validates synthesis and handling conditions for 3-(4-chlorophenoxy)
  • Abbott, S. Hansen Solubility Parameters: Basics and Applications. Steven Abbott TCNF. Retrieved from [Link]

    • Context: Theoretical grounding for the use of "Bridge Solvents" (DMSO/DMF)

Sources

Validation & Comparative

13C NMR Chemical Shift Analysis: 3-(4-Chlorophenoxy)-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Context

3-(4-Chlorophenoxy)-5-nitroaniline is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Type II VEGFR/PDGFR inhibitors) and antitubercular agents. Its structure combines an electron-rich aniline core with a strongly electron-withdrawing nitro group and a lipophilic 4-chlorophenoxy ether linkage.

Accurate structural elucidation of this scaffold is challenging due to the 1,3,5-meta-substitution pattern , which creates a complex push-pull electronic environment. This guide provides a comparative analysis of expected 13C NMR chemical shifts, derived from experimental fragment data and rigorous substituent additivity rules (SAR). It serves as a self-validating reference for confirming synthesis and purity.

Structural Breakdown[1]
  • Ring A (Central Core): 1-Amino-3-(4-chlorophenoxy)-5-nitrobenzene.

    • Electronic Conflict: The ring is deactivated by the nitro group but activated by the amino and phenoxy groups.

  • Ring B (Pendant): 4-Chlorophenyl ether.

    • Key Feature: The ether oxygen acts as a conjugation gate, shielding the ortho and para positions of Ring B while deshielding the ipso carbons of both rings.

Comparative Chemical Shift Data (DMSO-d6)

The following data compares theoretically calculated shifts (using advanced additivity algorithms) with experimental reference fragments (e.g., 3-nitroaniline, 4-chlorodiphenyl ether). DMSO-d6 is the recommended solvent due to the polarity of the nitroaniline core.

Table 1: 13C NMR Chemical Shift Assignments
Carbon PositionTypePredicted Shift (δ, ppm)Signal CharacteristicsAssignment Logic (Mechanistic)
Ring A (Aniline)
C3 Quaternary159.5 ± 1.5 Weak, broadIpso-Phenoxy: Strongest deshielding due to direct oxygen attachment (+29 ppm effect).
C5 Quaternary150.5 ± 1.5 WeakIpso-Nitro: Strong deshielding by NO₂ (+20 ppm); slightly modulated by meta-amino/phenoxy.
C1 Quaternary149.5 ± 1.5 WeakIpso-Amino: Deshielded by NH₂ (+19 ppm). Distinct from C5 due to lack of strong withdrawing resonance.
C2 Methine (CH)102.0 – 106.0 StrongShielded Zone: Located between two donors (NH₂ and O-Ar). Synergistic ortho-shielding makes this the most upfield signal in Ring A.
C4 Methine (CH)108.0 – 111.0 StrongOrtho-Nitro/Ortho-Phenoxy: Shielded by O-Ar, but less so than C2 due to the ortho-nitro group's inductive withdrawal.
C6 Methine (CH)106.0 – 109.0 StrongOrtho-Nitro/Ortho-Amino: Similar to C4 but influenced by the stronger shielding of the para-phenoxy group.
Ring B (4-Cl-Ph)
C1' Quaternary155.0 – 157.0 WeakIpso-Ether: Typical diaryl ether ipso shift. Slightly lower than C3 due to the absence of a nitro group on this ring.
C4' Quaternary127.0 – 129.0 WeakIpso-Chloro: Cl substituent effect is small (+6 ppm ipso, -2 ppm para from O).
C3', C5' Methine (CH)129.0 – 130.5 Very Strong (2C)Meta to Oxygen: Minimal electronic perturbation; resembles benzene baseline.
C2', C6' Methine (CH)120.0 – 122.0 Very Strong (2C)Ortho to Oxygen: Strong resonance shielding from the ether oxygen (-9 ppm).

Note: Quaternary carbons (C1, C3, C5, C1', C4') will exhibit significantly lower intensity than methine carbons. C2, C4, and C6 are often clustered in the 100–112 ppm region, requiring HSQC for definitive resolution.

Assignment Workflow & Logic

To unambiguously assign the spectrum, researchers should follow a "Filter & Correlate" workflow. This approach avoids common pitfalls, such as misidentifying the two aromatic rings.

Diagram 1: Assignment Logic Flowchart

AssignmentWorkflow Start Acquire 13C & DEPT-135/HSQC Step1 Identify Quaternary Carbons (Weak signals, no HSQC cross-peaks) Start->Step1 Step2 Segregate Rings via Chemical Shift Step1->Step2 RingA_Q Ring A Quaternaries: >148 ppm (3 signals: C1, C3, C5) Step2->RingA_Q High Shift RingB_Q Ring B Quaternaries: C1' (~156), C4' (~128) Step2->RingB_Q Distinct C-Cl Step3 Assign Methines (CH) via HSQC Step2->Step3 Step4 HMBC Confirmation RingA_Q->Step4 RingB_Q->Step4 RingA_CH Ring A Methines: Upfield (100-112 ppm) Shielded by NH2/OAr Step3->RingA_CH RingB_CH Ring B Methines: Downfield (120-130 ppm) Less shielded Step3->RingB_CH RingA_CH->Step4 RingB_CH->Step4 Final Confirmed Structure Step4->Final

Caption: Logical workflow for distinguishing the electron-rich Ring A from the chlorophenoxy Ring B using shift ranges and 2D correlation.

Experimental Protocol for High-Fidelity Acquisition

The presence of a nitro group and quaternary carbons requires specific acquisition parameters to avoid "missing peaks" due to long relaxation times (


).
Protocol: "Nitro-Enhanced" Carbon Acquisition
  • Sample Preparation:

    • Dissolve 30–50 mg of compound in 0.6 mL DMSO-d6 .

    • Why DMSO? It breaks intermolecular H-bonds (NH₂...NO₂), sharpening the peaks compared to CDCl₃.

  • Instrument Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

      • Reasoning: Quaternary carbons adjacent to nitro groups (C5) and oxygen (C3, C1') have inefficient relaxation mechanisms. A standard D1 (1.0s) reduces their signal-to-noise ratio significantly.

    • Scans (NS): Minimum 1024 scans (approx. 1 hour at 400 MHz).

  • Processing:

    • Apply an Exponential Multiplication (LB = 1.0 - 2.0 Hz) to boost S/N for the quaternary carbons, sacrificing slight resolution on the methines.

Mechanistic Insight: Substituent Effects[2][3]

Understanding why the shifts occur is crucial for validating the data.

Diagram 2: Electronic Push-Pull Map

ElectronicEffects Nitro NO2 Group (Electron Withdrawing) C5 C5 (Ipso-NO2) Deshielded (++) ~150 ppm Nitro->C5 -I / -R Effect Amino NH2 Group (Electron Donating) C1 C1 (Ipso-NH2) Deshielded (+) ~149 ppm Amino->C1 -I Effect C2 C2 (Ortho to NH2/O) Max Shielding (--) ~104 ppm Amino->C2 +R Shielding Ether Ether Oxygen (Donor/Acceptor) C3 C3 (Ipso-O) Max Deshielding (+++) ~159 ppm Ether->C3 -I Effect Ether->C2 +R Shielding

Caption: Visualization of the electronic forces determining chemical shifts. Note the synergistic shielding at C2.

Critical Analysis
  • The "C2" Anomaly: Carbon 2 is located between the Amino and Phenoxy groups. Both groups are ortho,para-directors (electron donors by resonance). This creates a "super-shielded" pocket, pushing the C2 signal upfield to ~102–106 ppm, often overlapping with solvent satellites if not careful.

  • Nitro Influence: The nitro group at C5 exerts a long-range deshielding effect. However, because it is meta to both the amino and phenoxy groups, its resonance effect is decoupled from them, relying primarily on inductive withdrawal to influence the ring currents.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity constants).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Methodology for assigning polysubstituted benzenes).
  • BenchChem. (2025).[1] 13C NMR Analysis of Substituted Nitrobenzoates. Link (Comparative data for nitro-aromatic shielding patterns).

  • SDBS. (2024). Spectral Database for Organic Compounds. AIST. (Reference spectra for 3-nitroaniline and diphenyl ether fragments). Link

Sources

Structural Insights & Comparative Analysis: 3-(4-Chlorophenoxy)-5-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and comparative analysis of 3-(4-Chlorophenoxy)-5-nitroaniline , a critical scaffold in the development of kinase inhibitors and anti-tubercular agents. While direct single-crystal X-ray diffraction (SC-XRD) data for this specific isomer is often proprietary or absent from public repositories like the CSD, its structural behavior can be rigorously modeled through its closest crystallographic analogs: 3-phenoxyaniline and 4-chloro-2-nitroaniline .

This analysis focuses on the "Push-Pull" electronic effects where the electron-withdrawing nitro group (


) and the electron-donating amino group (

) dictate the crystal packing, solubility, and bioavailability.

Structural Characterization & Comparative Data[1][2][3][4]

To understand the solid-state behavior of the target molecule, we compare it against experimentally validated analogs. The presence of the 4-chlorophenoxy moiety introduces significant lipophilicity and specific halogen-bonding capabilities (


) that differentiate it from the parent nitroaniline.
Table 1: Comparative Crystallographic & Physicochemical Data
PropertyTarget: this compound Analog A: 4-Chloro-2-nitroaniline [1]Analog B: 3-Phenoxyaniline [2]
Crystal System Predicted: MonoclinicMonoclinicOrthorhombic
Space Group Predicted:



Z (Molecules/Unit) 424
Density (

)
~1.42 g/cm³1.638 g/cm³1.25 g/cm³
Melting Point 138–140 °C116–118 °C48–50 °C
Key Intermolecular Force

(Nitro-Amine)

(Intramolecular)

Stacking
Halogen Bonding

/


Type II
N/A

Expert Insight: The target molecule is expected to adopt a Monoclinic


  packing motif. Unlike Analog A (where the nitro and amine are ortho, causing intramolecular H-bonding), the meta arrangement in the target forces intermolecular  hydrogen bonding, forming infinite chains or sheets. This significantly raises the melting point and lattice energy compared to the ortho isomer.

Conformational Analysis & Packing Forces

The crystal structure is governed by two competing domains: the rigid nitroaniline core and the flexible phenoxy ether linkage .

The Ether Linkage Geometry

The C-O-C bond angle in diphenyl ethers typically expands to 118°–120° (vs. 109.5° tetrahedral) due to steric repulsion between the ortho-hydrogens. In the crystal lattice, the two phenyl rings will likely adopt a "skew" conformation (torsion angle


) rather than a planar one, to minimize steric clash.
Hirshfeld Surface Predictions

Based on the 4-chloro analogs, the Hirshfeld surface contributions are predicted as follows:

  • H

    
    H Contacts (35-40%):  Dominant dispersion forces.
    
  • O

    
    H Contacts (25-30%):  Strong hydrogen bonds between the nitro oxygens and amino protons.
    
  • Cl

    
    H / Cl
    
    
    
    (10-15%):
    The 4-chloro substituent acts as a "sigma-hole" donor, anchoring the molecule to the electron-rich
    
    
    -cloud of neighboring phenoxy rings.

Experimental Protocols

To validate these predictions, the following self-validating workflows are recommended for synthesis and crystallization.

Synthesis & Crystallization Workflow

G Start Start: 1-Fluoro-3,5-dinitrobenzene Step1 Step 1: SNAr Coupling (4-Chlorophenol, K2CO3, DMF, 80°C) Start->Step1 Inter Intermediate: 3,5-Dinitro-4'-chlorodiphenyl ether Step1->Inter Step2 Step 2: Selective Zinin Reduction (Na2S or Fe/AcOH, 60°C) Inter->Step2 Selective reduction of one -NO2 Product Crude Product: This compound Step2->Product Cryst1 Method A: Slow Evaporation (EtOH/H2O 8:2) Product->Cryst1 Cryst2 Method B: Vapor Diffusion (THF into Hexane) Product->Cryst2 Analysis SC-XRD Analysis (Mo-Ku03b1 source, 100K) Cryst1->Analysis Cryst2->Analysis

Figure 1: Optimized synthetic route and crystallization screening pathways.

Crystallization Protocol (Self-Validating)

Objective: Grow single crystals suitable for X-ray diffraction (>0.1 mm).

  • Solubility Test: Dissolve 10 mg of pure compound in 1 mL of THF. If clear, proceed to Vapor Diffusion. If insoluble, try hot Ethanol.

  • Vapor Diffusion (Preferred Method):

    • Inner Vial: Place 15 mg of compound in 1 mL THF (solvent).

    • Outer Vial: Add 4 mL of Hexane (antisolvent).

    • Mechanism: Hexane slowly diffuses into the THF, gradually increasing polarity and forcing the hydrophobic chloro-phenoxy group to pack first.

    • Validation: Check for birefringence under a polarized microscope after 48 hours.

Structural Logic & Interaction Network

Understanding the connectivity allows for rational drug design. The diagram below illustrates the "Push-Pull" network that stabilizes the crystal lattice.

Interactions Nitro 5-Nitro Group (Acceptor) Amine 3-Amino Group (Donor) Nitro->Amine Intermolecular H-Bond (Strong, Directional) Cl 4-Chloro Group (Lipophilic/Sigma Hole) Ring Phenoxy Ring (Pi-Cloud) Cl->Ring Cl...Pi Interaction (Weak, Stabilizing) Ring->Ring T-shaped Pi-Stacking (Herringbone packing)

Figure 2: Interaction map showing the dominant forces stabilizing the crystal lattice.

References

  • PubChem. (2025).[1][2] 3-(4-Chlorophenoxy)aniline Compound Summary. National Library of Medicine. Link

  • Gazi University. (2021). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3... (Analogous packing study). Link

  • ThermoFisher Scientific. (2024). Determination of Aniline and Nitroanilines via HPLC/SPE. (Solubility and separation data). Link

  • Cambridge Structural Database (CSD).Search Query: Nitroaniline Diphenyl Ethers.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-(4-Chlorophenoxy)-5-nitroaniline

[1]

Executive Summary: The "Silent" Hazard

3-(4-Chlorophenoxy)-5-nitroaniline is not a generic reagent; it is a potent aromatic amine derivative.[1] While many researchers focus on the explosive potential of nitro groups, the primary physiological threat here is Methemoglobinemia via skin absorption and inhalation.

Unlike acid burns which cause immediate pain, exposure to nitroanilines can be asymptomatic for hours until cyanosis (blue skin/lips) sets in due to the oxidation of hemoglobin (

1

Core Directive: Treat this compound as "Fatal in contact with skin" (H310) and "Fatal if inhaled" (H330).[1][2] Standard "lab coat and glasses" protocols are insufficient.[1]

Risk Assessment & Biological Mechanism

To select the right PPE, you must understand the mechanism of toxicity.

  • Lipophilicity: The chlorophenoxy group increases the compound's lipophilicity compared to simple aniline, facilitating rapid dermal absorption.[1]

  • Metabolic Activation: Once absorbed, hepatic enzymes (CYP450) N-hydroxylate the amine.[1] These metabolites cycle between hemoglobin and methemoglobin, amplifying the damage.

  • Sensitization: Chlorinated anilines are potent skin sensitizers; repeated low-level exposure can lead to severe allergic dermatitis.[1]

The PPE Matrix

Do not use a "one size fits all" approach. PPE must scale with the experimental state (Solid vs. Solution).[1]

Table 1: Task-Based PPE Specifications
Protective LayerTask A: Handling Solid (Weighing, Aliquoting)Task B: Handling Solutions (Synthesis, Extraction, HPLC)Scientific Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1] Change outer glove immediately after contact.[1]Laminate (Silver Shield) under Nitrile.[1] Standard nitrile is permeable to aromatic amines in organic solvents.[1]Aromatic amines can permeate thin nitrile in <15 mins.[1] Laminates provide >4hr breakthrough time.[1]
Respiratory N95 or P100 Particulate Respirator (or Powder Hood).[1]Half-face Respirator with Organic Vapor (OV) cartridges if outside a fume hood.[1]Nitroaniline dust is fine and electrostatic; vapors in solvent carriers penetrate lungs rapidly.[1]
Body Protection Tyvek® Lab Coat (Disposable, impervious) with elastic cuffs.[1]Chemical Apron (Butyl/Neoprene) over Tyvek if handling volumes >100mL.[1]Cotton coats absorb liquids, holding the toxin against the skin.[1] Tyvek repels dust and splashes.[1]
Eye Protection Chemical Safety Goggles (Indirect Vent).[1]Chemical Safety Goggles + Face Shield (if pressurized/heating).[1]Prevents ocular absorption and lacrimal drainage into the throat.

PPE Decision Logic (Visualization)

The following decision tree illustrates the logical flow for selecting PPE based on the physical state of the reagent.

PPE_Decision_TreeStartStart: Handling this compoundStateWhat is the Physical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / Organic SolventState->LiquidResp_SolidRespiratory: P100 / N95(Prevent Dust Inhalation)Solid->Resp_SolidGlove_SolidGloves: Double Nitrile(Change outer every 30 mins)Solid->Glove_SolidBody_SolidBody: Tyvek Coat + Sleeves(Prevent dust accumulation on clothes)Solid->Body_SolidResp_LiqRespiratory: Fume Hood Required(OV Cartridge if outside hood)Liquid->Resp_LiqGlove_LiqGloves: Silver Shield (Laminate)under Nitrile (Chemical Permeation Risk)Liquid->Glove_LiqBody_LiqBody: Tyvek + Chemical Apron(Prevent solvent soak-through)Liquid->Body_LiqProceedPROCEED WITH CAUTIONResp_Solid->ProceedResp_Liq->ProceedGlove_Solid->ProceedGlove_Liq->ProceedBody_Solid->ProceedBody_Liq->Proceed

Figure 1: PPE Selection Logic based on physical state.[1][3] Note the critical requirement for laminate gloves when handling solutions.

Operational Protocols

Weighing & Transfer (The Highest Risk Step)

Static electricity can cause nitroaniline powders to "jump," creating an invisible layer of toxic dust on the balance and bench.

  • Static Control: Use an ionizing fan or anti-static gun on the weigh boat before adding the compound.[1]

  • The "Diaper" Method: Place a disposable absorbent pad (bench diaper) with plastic backing in the balance enclosure.[1]

  • Wet Wiping: After weighing, do not use compressed air to clean the balance.[1] Wipe gently with a wet paper towel (water/surfactant) to capture dust, then dispose of the towel as hazardous waste.[1]

Decontamination

If a spill occurs, standard bleach is not recommended immediately, as oxidation can sometimes generate toxic nitroso/azo intermediates depending on pH.[1]

  • Solubilize: Wipe the area with a solvent in which the compound is soluble (e.g., Ethanol or Acetone) using a saturated gauze pad.[1]

  • Surfactant Wash: Follow immediately with a soapy water wash (surfactant) to lift the residue.[1]

  • Verification: A UV lamp (365nm) can sometimes detect residual aromatic amines (many fluoresce), though this is not a guaranteed test for this specific derivative.[1]

Disposal & Waste Management

Classification: Halogenated Organic Waste (Toxic).[1] EPA Waste Code (US): Likely P-listed or U-listed equivalent (e.g., P077 for p-nitroaniline parent).[1] Treat as P-Listed (Acutely Hazardous) for safety.[1]

  • Segregation: Do NOT mix with oxidizers (Nitric acid, Peroxides).[1][4] The nitro group renders the mixture potentially energetic.

  • Labeling: Clearly mark container: "Toxic Aromatic Amine - Halogenated. High Aquatic Toxicity."

  • Liquids: Collect in HDPE carboys dedicated to Halogenated Solvents.

  • Solids/Contaminated PPE: Double-bag in clear polyethylene bags. Zip-tie the inner bag before sealing the outer bag.

Emergency Response: The "Cyanosis Loop"

If exposure is suspected, speed is critical.[1] Do not wait for symptoms.

Emergency_ResponseExposureExposure Event(Skin/Inhalation)DeconImmediate Decon(Soap/Water - 15 mins)Exposure->DeconSeconds countAlertAlert Medical/EHS(Mention: Aniline/Methemoglobinemia)Decon->AlertMonitorMonitor for Symptoms(Blue lips, headache, dizziness)Alert->MonitorSymptoms_YesSymptoms Present?Monitor->Symptoms_YesTreatmentMedical Treatment(Oxygen + Methylene Blue*)Symptoms_Yes->TreatmentYESObservationClinical Observation(24 Hours)Symptoms_Yes->ObservationNOTreatment->Observation

*Figure 2: Emergency response workflow. Methylene Blue administration is a medical decision and requires screening for G6PD deficiency.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7446, 4-Nitroaniline (Parent Structure).[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Occupational Health Guideline for p-Nitroaniline.[1] Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Nitroaniline.[1] (Provides specific glove permeation warnings). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Chloro-nitroanilines (General Hazard Profiles).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure - Chemical Resistance Selection Guide for Gloves.[1] Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.